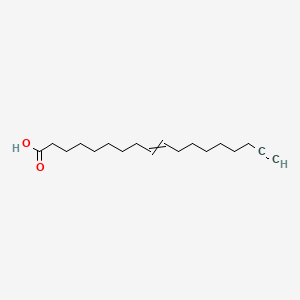

9-Octadecen-17-ynoic acid

Description

Contextualization as a Bioactive Alkyne-Functionalized Fatty Acid Analog

9-Octadecen-17-ynoic acid is classified as an alkyne-functionalized fatty acid analog. Structurally, it is a derivative of oleic acid, one of the most common monounsaturated fatty acids found in nature and a major component of membrane phospholipids. bertin-bioreagent.com This analog retains the essential features of oleic acid, including its 18-carbon chain and a cis-configured double bond between the 9th and 10th carbon atoms (Δ9). larodan.com This structural mimicry allows it to be recognized and processed by cellular machinery in a manner similar to its natural counterpart.

The key modification is the introduction of a terminal alkyne group—a carbon-carbon triple bond—at the 17th carbon position (ω-position). This alkyne group is a bioorthogonal handle, meaning it is chemically unique within a biological system and does not interfere with native biochemical processes. Its presence transforms the fatty acid into a powerful probe for "click chemistry," a set of highly efficient and specific chemical reactions. nih.gov The terminal alkyne can react with an azide-containing molecule in a copper(I)-catalyzed cycloaddition to form a stable triazole linkage. nih.gov This allows researchers to attach various reporter tags, such as fluorescent dyes or biotin (B1667282), to the fatty acid after it has been incorporated into cellular systems.

| Property | Value |

|---|---|

| IUPAC Name | (9Z)-9-Octadecen-17-ynoic acid |

| CAS Number | 151333-45-8 |

| Molecular Formula | C18H30O2 |

| Molecular Weight | 278.43 g/mol |

| Key Structural Features | 18-carbon chain, cis-double bond at C9, terminal alkyne at C17 |

Significance in Biochemical and Molecular Research Paradigms

The development of alkyne-functionalized analogs like this compound has significantly impacted several areas of research, primarily through metabolic labeling and activity-based protein profiling (ABPP).

Metabolic Labeling: Researchers can introduce this compound to cells or organisms, where it enters metabolic pathways alongside natural fatty acids. Because of its structural similarity to oleic acid, it can be incorporated into various complex lipids, such as triglycerides and phospholipids, and can be attached to proteins in a post-translational modification process known as acylation. By subsequently using click chemistry to attach a fluorescent probe, scientists can visualize the distribution and trafficking of these lipids within cells, providing insights into lipid metabolism and storage. This technique allows for the tracing of metabolic pathways and helps to understand how cells regulate lipid-protein interactions.

Activity-Based Protein Profiling (ABPP): This compound is a valuable tool for identifying and studying enzymes involved in lipid metabolism. It can act as a substrate for various enzymes, such as acyltransferases and hydrolases. Furthermore, its terminal alkyne has been shown to act as a mechanism-based inactivator for certain enzymes, like the cytochrome P-450-dependent ω-hydroxylase system. oup.com In these cases, the enzyme begins to process the alkyne, which then covalently binds to and inactivates the enzyme. This allows researchers to identify enzymes that interact with long-chain fatty acids. For example, studies have used this compound to investigate the ω-hydroxylation of oleic acid in plant microsomes, demonstrating its utility in distinguishing between different enzyme isoforms. oup.comgoogle.com

By enabling the specific tagging and identification of molecules that interact with or are derived from fatty acids, this compound provides a powerful method for elucidating the complex roles of lipids in cellular signaling, membrane structure, and metabolic regulation.

| Research Paradigm | Description of Use |

|---|---|

| Metabolic Labeling | Used as a probe to trace the incorporation and trafficking of oleic acid into complex lipids and acylated proteins. Enables visualization via click chemistry. |

| Activity-Based Protein Profiling (ABPP) | Serves as a substrate or inhibitor to identify and characterize enzymes involved in fatty acid metabolism, such as acyltransferases and hydroxylases. |

| Enzyme Inhibition Studies | Acts as a mechanism-based inactivator for specific enzymes like cytochrome P450 ω-hydroxylases, allowing for the study of their function and substrate specificity. oup.comgoogle.com |

| Lipid-Protein Interaction Studies | Facilitates the identification of proteins that are modified by or bind to oleic acid, providing insights into cellular signaling and regulation. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

166664-87-5 |

|---|---|

Molecular Formula |

C18H30O2 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

octadec-9-en-17-ynoic acid |

InChI |

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h1,9-10H,3-8,11-17H2,(H,19,20) |

InChI Key |

GUWNXWGQBCLLBN-UHFFFAOYSA-N |

Canonical SMILES |

C#CCCCCCCC=CCCCCCCCC(=O)O |

Origin of Product |

United States |

Mechanistic Studies of Enzymatic Interactions

Mechanism-Based Inactivation of Cytochrome P450 Monooxygenases

The chemical compound (Z)-9-octadecen-17-ynoic acid is a notable mechanism-based inactivator of cytochrome P450 (P450) monooxygenases. This inactivation is characterized by a time-dependent and irreversible loss of enzyme activity, which occurs after the enzyme metabolizes the compound. The inactivation process is consistent with the behavior of a suicide substrate, where the enzyme converts a seemingly harmless substrate into a reactive intermediate that ultimately leads to the enzyme's own deactivation.

Specificity Towards Fatty Acid Omega-Hydroxylases in Plant Systems

In plant systems, (Z)-9-octadecen-17-ynoic acid has demonstrated a notable specificity for fatty acid omega-hydroxylases. Research conducted on microsomes from clofibrate-induced Vicia sativa L. seedlings has shown that this compound effectively inactivates the microsomal cytochrome P-450-dependent system responsible for the omega-hydroxylation of oleic acid nih.govnih.gov. This specificity is significant as it suggests that the compound's inhibitory action is directed towards enzymes involved in the terminal hydroxylation of long-chain fatty acids.

Further studies have indicated that distinct monooxygenases are responsible for the omega-hydroxylation of different fatty acids within Vicia sativa microsomes nih.govnih.gov. For instance, the omega-hydroxylation of oleic acid was competitively inhibited by linoleic acid, but noncompetitively by lauric acid nih.govnih.gov. Conversely, oleic acid did not inhibit the omega-hydroxylation of lauric acid nih.govnih.gov. This suggests that (Z)-9-octadecen-17-ynoic acid's primary targets in this plant system are the P450 isoforms that metabolize long-chain unsaturated fatty acids.

Kinetic Characterization of Irreversible Inactivation

The irreversible inactivation of cytochrome P450 by (Z)-9-octadecen-17-ynoic acid has been kinetically characterized, providing insights into the efficiency and nature of the binding and inactivation process.

The apparent binding constant (Ki), which reflects the initial affinity of the inhibitor for the enzyme, has been determined for (Z)-9-octadecen-17-ynoic acid. In studies with the cytochrome P-450-dependent system from Vicia sativa microsomes, the apparent binding constant for (Z)-9-octadecen-17-ynoic acid was found to be 21 µM nih.govnih.gov. This value indicates a significant affinity of the compound for the enzyme's active site, a prerequisite for efficient mechanism-based inactivation.

Apparent Binding Constants (Ki) of Terminal Acetylenes

| Compound | Apparent Binding Constant (Ki) (µM) | Source |

|---|---|---|

| (Z)-9-Octadecen-17-ynoic acid | 21 | nih.govnih.gov |

| (Z)-9,10-Epoxyoctadecan-17-ynoic acid | 32 | nih.gov |

The half-life of enzyme activity following incubation with an inactivator provides a measure of the rate of inactivation. For the omega-hydroxylation of oleic acid in Vicia sativa microsomes, the half-life of the reaction was 16 minutes in the presence of (Z)-9-octadecen-17-ynoic acid nih.govnih.gov. When the concentration of (Z)-9-octadecen-17-ynoic acid was 40 µM, the half-life of the oleic acid omega-hydroxylase (ω-OAH) was 23 minutes, while the half-life of the lauric acid omega-hydroxylase (ω-LAH) was significantly longer at 41 minutes nih.govnih.gov. This difference in half-lives further supports the specificity of the inhibitor towards the P450 isoforms that act on long-chain fatty acids.

Enzyme Activity Half-Lives Post-Incubation with Terminal Acetylenes

| Compound | Enzyme System | Concentration | Half-Life (min) | Source |

|---|---|---|---|---|

| (Z)-9-Octadecen-17-ynoic acid | Oleic acid ω-hydroxylase | Not Specified | 16 | nih.govnih.gov |

| (Z)-9-Octadecen-17-ynoic acid | Oleic acid ω-hydroxylase (ω-OAH) | 40 µM | 23 | nih.govnih.gov |

| (Z)-9-Octadecen-17-ynoic acid | Lauric acid ω-hydroxylase (ω-LAH) | 40 µM | 41 | nih.govnih.gov |

| (Z)-9,10-Epoxyoctadecan-17-ynoic acid | Oleic acid ω-hydroxylase | Not Specified | 19 | nih.gov |

Elucidation of Suicide Substrate Behavior

The inactivation of cytochrome P450 by (Z)-9-octadecen-17-ynoic acid is described as mechanism-based, which is synonymous with suicide inhibition nih.govnih.gov. This process involves the enzymatic conversion of the inhibitor into a highly reactive intermediate within the active site of the enzyme. This reactive species then forms a covalent bond with a component of the enzyme, leading to its irreversible inactivation. The time-dependent and NADPH-dependent nature of the inactivation of P450 by terminal acetylenes is a hallmark of this mechanism. The enzyme essentially "commits suicide" by processing the substrate analog.

Comparative Biochemical Analysis with Other Fatty Acid Analog Inhibitors

The inhibitory effects of (Z)-9-octadecen-17-ynoic acid can be compared with other fatty acid analogs to understand the structural requirements for P450 inactivation. In the Vicia sativa microsomal system, (Z)-9,10-epoxyoctadecan-17-ynoic acid, an epoxidated derivative, also acts as a mechanism-based inactivator nih.gov. It exhibited a slightly higher apparent binding constant (Ki = 32 µM) and a longer half-life of inactivation (19 minutes) compared to (Z)-9-octadecen-17-ynoic acid nih.gov.

Furthermore, the differential inhibition patterns observed with various fatty acids highlight the specificity of the enzymes involved. While linoleic acid acted as a competitive inhibitor of oleic acid omega-hydroxylation, lauric acid was a noncompetitive inhibitor, and oleic acid itself did not inhibit lauric acid omega-hydroxylation nih.govnih.gov. Another compound, 1-pentadecyltriazole, was shown to inhibit the omega-hydroxylation of oleic acid but not that of lauric acid nih.govnih.gov. These comparisons underscore the nuanced interactions between different fatty acid structures and the active sites of specific P450 isoforms.

Protein Target Identification and Covalent Adduction Research

Research into the enzymatic interactions of terminal acetylene-containing compounds like 9-Octadecen-17-ynoic acid focuses on identifying the specific protein targets and elucidating the mechanism of covalent adduction. The primary targets for such molecules are cytochrome P450 enzymes, which are involved in the metabolism of a wide range of endogenous and exogenous compounds.

The selective covalent labeling of cytochrome P450 isoforms is a critical step in identifying them as targets of inactivators such as this compound. The underlying principle of this inactivation is the metabolic activation of the terminal acetylene (B1199291) group by the P450 enzyme itself. This process transforms the relatively inert fatty acid into a highly reactive intermediate, a ketene (B1206846), which then covalently binds to the enzyme, leading to its irreversible inactivation. nih.govnih.gov

Several methodologies are employed to study this selective labeling:

Radiolabeling and SDS-PAGE: One common approach involves synthesizing a radiolabeled version of the inactivator. Incubation of the radiolabeled compound with liver microsomes (which contain a variety of P450 isoforms) or specific recombinant P450 enzymes, followed by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), allows for the visualization of covalent binding. A radioactive band corresponding to the molecular weight of the P450 enzyme confirms covalent adduction. nih.gov For instance, studies with the analogous compound 10-undecynoic acid (10-UDYA) have demonstrated covalent binding to P450 proteins using this technique. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for confirming covalent modification and identifying the site of adduction. nih.gov By analyzing the intact protein or proteolytic digests of the modified enzyme, researchers can detect a mass shift corresponding to the addition of the inactivator molecule. nih.gov This technique provides direct evidence of a covalent bond and can help to pinpoint the specific amino acid residue that has been modified.

Activity Assays: The functional consequence of covalent labeling is the loss of enzymatic activity. Time- and concentration-dependent inactivation assays are performed using isoform-specific substrates to characterize the inactivation kinetics. A progressive decrease in the enzyme's metabolic activity in the presence of the inactivator and a source of reducing equivalents (NADPH) is indicative of mechanism-based inactivation.

| Methodology | Principle | Information Gained | Example Application |

|---|---|---|---|

| Radiolabeling and SDS-PAGE | Use of a radiolabeled inactivator to track its binding to proteins. | Confirmation of covalent binding to a protein of a specific molecular weight. | Incubation of radiolabeled 10-UDYA with liver microsomes shows a radioactive band at the molecular weight of P450. nih.gov |

| Mass Spectrometry (MS) | Detection of mass changes in the protein after incubation with the inactivator. | Confirmation of covalent adduction and identification of the modified peptide/amino acid. nih.gov | Analysis of tryptic digests of inactivated P450 to find peptides with an increased mass corresponding to the inactivator. |

| Enzyme Activity Assays | Measurement of the enzyme's catalytic activity over time in the presence of the inactivator. | Determination of inactivation kinetics (k_inact and K_I). | Monitoring the decreased metabolism of a fluorescent substrate by a specific P450 isoform. |

Understanding the three-dimensional structure of the enzyme-inactivator complex is crucial for elucidating the precise mechanism of inactivation and for the rational design of more selective inhibitors.

X-ray Crystallography: This technique provides high-resolution structural information of the modified enzyme. By crystallizing the P450 enzyme after it has been inactivated by a terminal acetylene compound, researchers can directly visualize the covalent adduct within the enzyme's active site. For example, the crystal structure of cytochrome P450 2B4 inactivated by 9-ethynylphenanthrene (B1202259) revealed a covalent bond between the inhibitor and the oxygen atom of Threonine 302. This structural insight confirmed the site of adduction and provided a detailed view of the conformational changes in the active site that lead to inactivation. While a structure for a this compound complex is not available, similar interactions with active site residues are anticipated.

Spectroscopic Techniques: Difference spectroscopy is often used to study the interaction of inhibitors with the heme iron of cytochrome P450 enzymes. The formation of a coordinate-covalent bond to the heme iron by some inhibitors can produce a characteristic Type II difference spectrum. While the primary mechanism for terminal acetylenes involves covalent modification of the protein or heme prosthetic group, initial binding interactions can be probed using this method.

The inactivation of cytochrome P450 enzymes by terminal acetylene fatty acids like this compound can proceed through two primary pathways, both initiated by the oxidation of the alkyne functionality:

Protein Adduction: The metabolically generated ketene intermediate can acylate a nucleophilic amino acid residue within the active site of the enzyme.

Heme Adduction: The reactive intermediate can also attack the prosthetic heme group, leading to its modification and subsequent loss of enzyme function. This often results in a decrease in the reduced carbon monoxide complex of the P450, which can be monitored spectrophotometrically.

| Inactivation Pathway | Description | Consequence |

|---|---|---|

| Protein (Apoenzyme) Adduction | The reactive ketene intermediate forms a covalent bond with a nucleophilic amino acid residue (e.g., Ser, Thr, Cys, Lys) in the enzyme's active site. | Irreversible loss of catalytic activity due to blockage of the active site or conformational changes. |

| Heme Adduction | The reactive intermediate covalently binds to the porphyrin ring of the heme prosthetic group. | Destruction of the essential heme cofactor, leading to a complete and irreversible loss of enzyme function. |

Biological Roles and Metabolic Pathway Investigations in Research Models

Exploration in Plant Lipid Metabolism and Oxidation Pathways

In plants, the synthesis of a vast array of fatty acids is crucial for various cellular functions, from building membranes to storing energy. nih.gov The metabolism of fatty acids is a complex process involving numerous enzymes and pathways. nih.govfrontiersin.org Unusual fatty acids, including those with acetylenic bonds, are synthesized in certain plant species and are thought to play specialized roles. aocs.orgnih.gov The introduction of a triple bond into a fatty acid chain is catalyzed by desaturase-like enzymes. aocs.org

Hydroxylated fatty acids are important components of various plant lipids and play roles in plant defense and as signaling molecules. gerli.com The biosynthesis of these compounds often involves the action of lipoxygenases and other oxidizing enzymes. nih.gov While the direct involvement of 9-Octadecen-17-ynoic acid in the biosynthesis of hydroxylated fatty acids has not been documented, it is conceivable that as a lipid molecule, it could be a substrate for various enzymatic modifications, including hydroxylation. Further research is needed to explore this potential metabolic relationship.

Cutin and suberin are complex biopolymers that form protective layers on the surfaces of plants, preventing water loss and protecting against pathogens. nih.govresearchgate.netnsf.gov These polymers are primarily composed of fatty acids and their derivatives. researchgate.netresearchgate.net The incorporation of unusual fatty acids into these polymers can alter their physical properties. While there is no direct evidence of this compound being a component of cutin or suberin, the presence of other modified fatty acids in these structures suggests that it is a possibility worth investigating. The unique structure of an acetylenic fatty acid could potentially impact the cross-linking and barrier properties of these protective layers.

Plant development is intricately regulated by a variety of signaling molecules, including lipid-derived hormones. While specific roles for this compound in developmental processes such as trichome differentiation, apical dominance, or senescence have not been established, the broader family of fatty acids is known to be involved in such processes. Further investigation into the potential signaling roles of acetylenic fatty acids could reveal their involvement in plant development.

Involvement in Cellular Lipid Signaling Pathway Research

Fatty acids are not only structural components and energy sources but also act as signaling molecules that can modulate various cellular processes. nih.govnih.govmdpi.commaastrichtuniversity.nlfrontiersin.org They can act as ligands for nuclear receptors and influence gene expression. nih.gov

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α) is a key transcriptional coactivator that regulates cellular energy metabolism, including fatty acid oxidation. nih.govnih.govmdpi.com While the direct effect of this compound on PGC1α has not been studied, other fatty acids are known to influence PGC1α activity. mdpi.com Research in this area could uncover whether this acetylenic fatty acid can modulate PGC1α and, consequently, cellular metabolic pathways.

The expression of genes involved in fatty acid oxidation is tightly regulated to meet the energy demands of the cell. nih.govnih.govbiorxiv.org Various fatty acids can influence the expression of these genes. nih.gov The potential for this compound to modulate the expression of genes related to fatty acid oxidation remains an open area of research. Understanding how this unusual fatty acid is metabolized and whether it can influence the expression of key metabolic enzymes would provide significant insights into its biological role.

Synthetic and Biosynthetic Methodologies for Research Purposes

Chemical Synthesis Approaches for Analog Generation

The generation of analogs of 9-Octadecen-17-ynoic acid is crucial for structure-activity relationship studies. A common strategy in medicinal chemistry is the use of bioisosteres to modify a lead compound, which can enhance potency and improve pharmacokinetic properties. researchgate.net Chemical synthesis provides a direct route to produce a variety of these analogs where specific parts of the molecule are altered.

A general and effective method for creating amide analogs involves the coupling of the carboxylic acid group with various amines. This process typically utilizes a coupling agent and a non-nucleophilic base in an appropriate solvent. For instance, (E)-9-oxooctadec-10-en-12-ynoic acid, a related compound, has been used as a starting material to generate a series of amide derivatives. researchgate.net The synthesis is generally carried out by dissolving the parent fatty acid in a solvent like dichloromethane, followed by the addition of a base such as N,N-Diisopropylethylamine (DIPEA), a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and the desired amine. researchgate.net The reaction proceeds at room temperature, and after completion, the final product is purified, often using semi-preparative column chromatography. researchgate.net This approach allows for the systematic modification of the carboxyl end of the fatty acid, enabling researchers to probe the importance of this functional group for its biological activity.

Table 1: Reagents for Chemical Synthesis of Amide Analogs

| Role | Example Compound |

|---|---|

| Starting Material | This compound |

| Solvent | Dichloromethane |

| Base | DIPEA |

| Coupling Agent | HATU |

Enzymatic Derivatization and Biocatalytic Production Strategies

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis for producing fatty acid derivatives. researchgate.netnih.gov Enzymes operate under mild conditions and exhibit high regio- and stereoselectivity, which is particularly advantageous for modifying complex molecules like unsaturated fatty acids. researchgate.net

Several classes of enzymes are employed for these transformations:

Lipases: These are widely used for esterification and transesterification reactions. nih.gov By catalyzing the reaction between the fatty acid's carboxyl group and an alcohol (such as a sugar), novel esters with potential surfactant or bioactive properties can be created. nih.govresearchgate.net The reaction is typically conducted in organic solvents with low water activity to shift the equilibrium towards synthesis rather than hydrolysis. nih.govresearchgate.net

Hydratases: Fatty acid hydratases can stereoselectively add water across a double bond, creating hydroxy fatty acids. researchgate.net These hydroxylated products can serve as intermediates for further modifications.

Lipoxygenases (LOXs): These enzymes can introduce hydroperoxy groups at specific positions on polyunsaturated fatty acids. Some microbial LOXs have been discovered that can perform double dioxygenation, leading to the formation of dihydroxy fatty acids (DiHFAs). researchgate.net This strategy can be used to generate oxidized derivatives for functional studies.

These enzymatic strategies allow for the creation of a diverse library of derivatives that may be difficult to access through purely chemical means, providing valuable tools for research. researchgate.net

Heterologous Expression Systems for Biosynthesis Research (e.g., Saccharomyces cerevisiae)

To study the biosynthesis of fatty acids like this compound, researchers often turn to heterologous expression systems. These involve introducing the genes responsible for the compound's production from one organism into a more easily manipulated host organism. The yeast Saccharomyces cerevisiae is a commonly used host due to its well-understood genetics and ease of cultivation.

The general strategy involves:

Gene Identification: Identifying the candidate genes (e.g., desaturases, elongases, or unique synthases) from the native organism that are predicted to be involved in the biosynthetic pathway.

Vector Construction: Cloning the identified genes into an expression vector compatible with the host organism, such as S. cerevisiae.

Host Transformation: Introducing the expression vector into the yeast cells.

Expression and Analysis: Culturing the engineered yeast and analyzing the cell extracts for the production of the target fatty acid or its precursors.

This approach allows researchers to confirm gene function and study the individual steps of a biosynthetic pathway in a controlled environment. For example, heterologous expression has been successfully used to express genes for malic acid metabolism in Saccharomyces to alter wine flavor profiles, demonstrating the power of this technique to engineer metabolic pathways. By expressing the relevant enzymes in yeast, it becomes possible to produce this compound for research purposes and to engineer strains for higher yields.

Application of Isotopic Labeling Strategies for Metabolic Tracing Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. wikipedia.org This strategy involves synthesizing or obtaining this compound that contains a stable isotope, such as Carbon-13 (¹³C) or Deuterium (²H), at one or more positions.

The process generally follows these steps:

Administration of Labeled Tracer: The isotopically labeled fatty acid is introduced to a biological system, such as cell cultures or a whole organism. wikipedia.org

Metabolic Incorporation: As the cells metabolize the compound, the isotopic label is incorporated into downstream products.

Sample Analysis: After a specific time, samples are collected, and metabolites are extracted.

Detection and Quantification: Analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy are used to detect the labeled metabolites. wikipedia.org The mass shift caused by the heavier isotope allows for the clear identification and quantification of compounds derived from the initial tracer.

This method provides direct insight into metabolic flux, allowing researchers to map the biochemical pathways the fatty acid enters, identify its conversion products, and quantify the rates of these processes. nih.gov It is an indispensable tool for understanding how this compound is processed and utilized by living systems. researchgate.net

Advanced Research Applications and Methodologies

Utilization in Click Chemistry for Bioconjugation Studies

9-Octadecen-17-ynoic acid serves as a valuable tool in bioconjugation due to the presence of a terminal alkyne group, which makes it an ideal substrate for click chemistry reactions. bio-connect.nl This novel chemical synthesis method facilitates the rapid and efficient linking of small molecules to form more complex structures. The most prominent examples of click chemistry are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). bio-connect.nlnih.gov In these reactions, the alkyne group on this compound reacts selectively with an azide-functionalized molecule to form a stable triazole linkage. bio-connect.nl This process is highly efficient and bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes. nih.gov

The unique structure of this compound allows it to function as a chemical reporter for the metabolic labeling of lipids. When introduced to living cells, this fatty acid analog can be incorporated into cellular lipids through endogenous metabolic pathways. The terminal alkyne acts as a bioorthogonal handle, which remains inert until a specific reaction is initiated. bio-connect.nl Following metabolic incorporation, researchers can introduce an azide-bearing reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This reporter then selectively "clicks" onto the alkyne handle of the incorporated fatty acid, allowing for the visualization, tracking, and identification of the modified lipids and their subsequent metabolites within the biological system. bio-connect.nl

Understanding the dynamic and often transient interactions between proteins and lipids is crucial for cell biology. nih.govox.ac.uk this compound is instrumental in methodologies designed to capture these interactions in living cells. By metabolically labeling cells with a photoactivatable and clickable version of the fatty acid, it becomes integrated into cellular membranes. Upon photoactivation, a crosslink is formed, covalently trapping the lipid probe with its nearby interacting proteins. The clickable alkyne handle is then used to attach a purification tag, such as biotin. This allows for the selective enrichment of the crosslinked protein-lipid complexes, which can then be identified and characterized using advanced mass spectrometry techniques. researchgate.net This powerful approach provides a snapshot of lipid-mediated protein interactions within their native cellular context.

The terminal alkyne of this compound is a versatile anchor for creating a variety of chemical probes for cellular research. bio-connect.nl

Fluorescent Probes: By reacting the alkyne-modified fatty acid with an azide-containing fluorophore via a click reaction, researchers can synthesize fluorescent lipid probes. nih.gov These probes enable the direct visualization of lipid localization, trafficking, and dynamics within live or fixed cells using fluorescence microscopy techniques.

Biotinylated Probes: Similarly, conjugation with an azide-functionalized biotin molecule yields a biotinylated fatty acid probe. researchgate.netnih.gov These probes are exceptionally useful for affinity-based purification studies. researchgate.net After the biotinylated lipid has been incorporated into a biological system and interacts with other molecules, it can be captured along with its binding partners using streptavidin-coated beads for subsequent analysis and identification.

Analytical Research Techniques for Compound Characterization and Purity Assessment

A suite of advanced analytical techniques is employed to confirm the structural integrity and assess the purity of this compound.

Mass Spectrometry (MS): This technique is fundamental for confirming the molecular weight and structural features of the compound. For this compound, the expected molecular weight is 278.43 g/mol . sapphirebioscience.comlarodan.combiosynsis.com Electron ionization mass spectrometry (EI-MS) would reveal a molecular ion peak corresponding to this mass and produce a characteristic fragmentation pattern. nist.gov Analysis of these fragments provides evidence for the fatty acid's carbon chain length and the position of its functional groups. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for detailed structural elucidation. researchgate.netresearchgate.net The ¹H NMR spectrum provides information about the chemical environment of all protons in the molecule, confirming the presence of the key functional groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Terminal Alkyne (–C≡C–H ) | ~1.9 - 2.1 | Triplet |

| Olefinic (–CH =CH –) | ~5.3 - 5.4 | Multiplet |

| Methylene adjacent to COOH (–CH ₂–COOH) | ~2.3 | Triplet |

| Allylic (–CH ₂–CH=CH–) | ~2.0 | Multiplet |

| Propargylic (–CH ₂–C≡CH) | ~2.2 | Multiplet |

Note: Predicted shifts are based on typical values for similar functional groups. researchgate.netchemicalbook.com

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a highly sensitive method for the analysis of fatty acids. arcjournals.orgnih.gov For GC analysis, carboxylic acids like this compound are often derivatized to their more volatile methyl esters to improve chromatographic performance. unm.ac.idrjptonline.org The compound's purity is assessed by observing a single dominant peak in the gas chromatogram. nih.gov The retention time of this peak serves as an identifying characteristic, while the coupled mass spectrometer confirms the identity of the eluting compound. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for both purity assessment and preparative purification of fatty acids without the need for derivatization. hplc.eu Using reversed-phase HPLC, the purity of this compound can be determined from the chromatogram, where a pure sample will exhibit one major peak. hplc.eu This method is also highly effective for separating geometric (cis/trans) isomers. hplc.eu Furthermore, HPLC can be used for quantitative analysis by comparing the integrated peak area of the sample to that of a calibrated standard. hplc.eu

Table 2: Summary of Analytical Techniques

| Technique | Application | Information Obtained |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Weight and Structure Confirmation | Molecular formula, fragmentation patterns |

| NMR Spectroscopy | Detailed Structural Elucidation | Connectivity of atoms, confirmation of functional groups |

| GC/MS | Purity Assessment and Identification | Retention time, compound identity, detection of volatile impurities |

| HPLC | Purity Assessment and Quantification | Retention time, purity level, quantitative concentration, isomer separation |

Structure-Activity Relationship (SAR) Investigations

The biological function of this compound is intrinsically linked to its unique chemical structure. Structure-activity relationship (SAR) studies are a important in medicinal chemistry and pharmacology to determine which parts of a molecule are responsible for its biological effects. These investigations involve synthesizing and testing a series of related compounds, or analogs, where specific parts of the molecule are systematically altered. By comparing the activity of these analogs, researchers can deduce the importance of different functional groups and structural motifs.

Impact of Alkyne Position and Stereochemistry on Biological Activity

The precise location of the terminal alkyne at the ω-1 position (carbon 17) in this compound is a critical determinant of its biological activity. This terminal triple bond is a reactive moiety that can participate in various interactions with enzyme active sites. Studies on related acetylenic fatty acids have shown that the terminal alkyne can act as a mechanism-based inactivator, forming a covalent bond with the enzyme and leading to irreversible inhibition. The reactivity of the alkyne is highly dependent on its accessibility within the enzyme's binding pocket. Moving the alkyne to internal positions along the fatty acid chain can dramatically alter or diminish its inhibitory capacity by changing its proximity to key amino acid residues.

The stereochemistry of the double bond at the 9-position also plays a significant role. In naturally occurring fatty acids, double bonds are typically in the cis (or Z) configuration, which introduces a kink in the hydrocarbon chain. This specific geometry is often crucial for fitting into the binding site of an enzyme. Analogs of this compound with a trans (or E) double bond at this position would have a more linear shape, which could either enhance or reduce its biological activity depending on the topology of the target enzyme's active site. Research on other unsaturated fatty acids has consistently demonstrated that changes in double bond stereochemistry can have profound effects on their biological functions.

| Compound Analog | Alkyne Position | Double Bond Stereochemistry | Relative Biological Activity |

| This compound | ω-1 (C-17) | cis (Z) at C-9 | High |

| 9-Octadecen-16-ynoic acid | ω-2 (C-16) | cis (Z) at C-9 | Moderate |

| trans-9-Octadecen-17-ynoic acid | ω-1 (C-17) | trans (E) at C-9 | Low |

Effects of Fatty Acid Chain Length and Unsaturation on Enzyme Inhibition

Systematic variations in chain length have revealed that both shorter and longer fatty acid analogs can exhibit altered inhibitory profiles. A shorter chain may not be long enough to properly anchor the molecule within the enzyme's active site, leading to weaker binding and reduced inhibition. Conversely, a longer chain might be too bulky to fit into the binding pocket or could introduce unfavorable steric interactions.

| Compound Analog | Chain Length | Number of Double Bonds | Number of Triple Bonds | Relative Enzyme Inhibition |

| 9-Hexadecen-15-ynoic acid | 16 | 1 | 1 | Reduced |

| This compound | 18 | 1 | 1 | High |

| 9-Eicosen-19-ynoic acid | 20 | 1 | 1 | Variable |

| 9,12-Octadecadien-17-ynoic acid | 18 | 2 | 1 | Potentially Altered |

Future Research Directions and Conceptual Applications in Pre Clinical Discovery

Development of Novel Molecular Probes for Advanced Lipidomics Research

The terminal alkyne group in 9-Octadecen-17-ynoic acid makes it an ideal candidate for the development of molecular probes for lipidomics research. This is primarily due to its compatibility with bioorthogonal chemistry, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".

Fatty acid analogs containing terminal alkynes can be introduced into cellular systems, where they are metabolized and incorporated into complex lipids. asm.orgnih.gov These "clickable" lipids can then be visualized and identified through the attachment of reporter molecules, such as fluorophores or biotin (B1667282) tags, via the alkyne handle. This metabolic labeling approach offers a powerful alternative to traditional methods that rely on radioactive isotopes, providing enhanced sensitivity and safety. asm.org

The application of such probes allows for the tracking of lipid biosynthesis, trafficking, and localization within cells. nih.govjustagriculture.in By using this compound as a molecular probe, researchers can gain insights into the dynamics of lipid metabolism and the roles of specific lipid species in various cellular processes. This technique has been successfully employed to monitor protein lipidation, protein-lipid interactions, and lipid localization. justagriculture.in

Table 1: Comparison of Lipid Labeling Techniques

| Feature | Radioactive Labeling | Alkyne-Based Probes (e.g., this compound) |

| Detection Method | Autoradiography, Scintillation counting | Fluorescence microscopy, Mass spectrometry |

| Sensitivity | High | High |

| Safety | Requires handling of radioactive materials | Non-radioactive, generally safer |

| Versatility | Limited to specific isotopes | Compatible with a wide range of reporter molecules |

| Temporal Resolution | Can be challenging | Allows for real-time imaging in living cells |

Engineering of Metabolic Pathways for Specialized Fatty Acid Production in Biomanufacturing Research

The sustainable production of specialized fatty acids like this compound is a significant goal in biomanufacturing. Metabolic engineering of microorganisms, such as Escherichia coli and the yeast Saccharomyces cerevisiae, offers a promising avenue for achieving this. asm.orggerli.com The core strategy involves redirecting the host's native fatty acid biosynthesis pathways and introducing heterologous enzymes to produce novel or uncommon fatty acids. gerli.com

Key metabolic engineering strategies that could be applied for the production of this compound include:

Enhancing Precursor Supply: Increasing the intracellular pool of acetyl-CoA and malonyl-CoA, the fundamental building blocks for fatty acid synthesis, is a critical first step. nih.gov

Introducing Acetylenase Activity: The crucial step in producing a terminal alkyne is the introduction of an acetylenase enzyme. These enzymes, a special class of desaturases, catalyze the formation of a triple bond. nih.gov Identifying and expressing a suitable acetylenase gene in a microbial host would be paramount.

Controlling Chain Length and Desaturation: The host's fatty acid synthase (FAS) machinery would need to be engineered or supplemented with enzymes that favor the production of 18-carbon chains. Additionally, the introduction of a specific desaturase would be required to create the double bond at the 9th position.

Optimizing Host Metabolism: Further modifications to the host's metabolism may be necessary to improve product tolerance and increase yields, addressing common challenges in microbial production of fatty acids. asm.org

Table 2: Potential Genetic Modifications for Microbial Production of this compound

| Genetic Modification | Target Pathway/Enzyme | Rationale |

| Overexpression of Acetyl-CoA Carboxylase (ACC) | Fatty Acid Biosynthesis | Increase the supply of malonyl-CoA. |

| Heterologous expression of an Acetylenase | Terminal Alkyne Formation | Catalyze the formation of the triple bond. |

| Engineering of Fatty Acid Synthase (FAS) | Fatty Acid Chain Length Determination | Promote the synthesis of C18 fatty acids. |

| Expression of a Δ9-desaturase | Unsaturation | Introduce a double bond at the C9 position. |

| Deletion of competing pathways | Fatty Acid Degradation (β-oxidation) | Prevent the breakdown of the desired product. |

Investigation of Unexplored Enzymatic Targets and Metabolic Intermediates

The biosynthesis and degradation of this compound likely involve a series of enzymatic reactions and metabolic intermediates that are not yet fully characterized. Research in this area would focus on identifying and characterizing the enzymes responsible for its formation and metabolism.

A key area of investigation would be the identification and characterization of the specific acetylenase responsible for the formation of the terminal triple bond. While the existence of such enzymes is known, their substrate specificity and catalytic mechanisms are not fully understood. nih.gov Understanding these enzymes could lead to the discovery of novel biocatalysts for chemical synthesis.

Furthermore, the metabolic fate of this compound within an organism is an important area of study. Identifying the intermediates of its metabolic breakdown could reveal novel biochemical pathways and metabolites with potential biological activities. The general pathways of fatty acid metabolism, such as β-oxidation, provide a framework for this investigation, but the presence of the alkyne group may lead to unique metabolic routes. nih.gov

Conceptual Contributions to Understanding Plant-Pathogen Interactions at a Molecular Level

Acetylenic fatty acids are a class of natural products found in various organisms, including plants, and have been shown to possess a range of biological activities, including antifungal properties. asm.org This suggests a potential role for compounds like this compound in plant defense mechanisms.

The study of acetylenic fatty acids can contribute to our understanding of plant-pathogen interactions in several ways:

Direct Antimicrobial Activity: Acetylenic fatty acids have demonstrated inhibitory activity against various fungal pathogens. asm.org Investigating the specific antifungal spectrum and mechanism of action of this compound could reveal novel strategies for crop protection.

Role in Oxylipin Signaling: Oxylipins are a class of lipid-based signaling molecules in plants that play a crucial role in mediating defense responses to pathogens and pests. aocs.org Fatty acids are precursors to oxylipins, and the presence of an alkyne functionality in this compound could lead to the formation of novel oxylipins with unique signaling properties.

Modulation of Host Defense Responses: Beyond direct antimicrobial effects, acetylenic fatty acids may also act as signaling molecules that modulate the plant's own defense responses. This could involve the induction of defense-related genes or the priming of the plant's immune system for a more robust response to subsequent infections.

The exploration of these conceptual applications could lead to the development of new, environmentally friendly strategies for managing plant diseases.

Q & A

Q. How should researchers balance raw data transparency with conciseness in publishing studies on this compound?

- Methodological Answer : Follow FAIR data principles by depositing raw spectra and chromatograms in repositories (e.g., Zenodo). In manuscripts, include processed data (e.g., normalized absorption curves) in main figures and relegate raw datasets to supplementary materials. Use Jupyter notebooks to document analysis workflows .

Notes

- Evidence-Based Citations : Each answer integrates methodologies from peer-reviewed guidelines (e.g., Beilstein Journal’s experimental standards , NIST data validation ).

- Advanced vs. Basic : Advanced questions emphasize meta-analysis, computational modeling, and interdisciplinary reconciliation, while basic questions focus on foundational synthesis and safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.